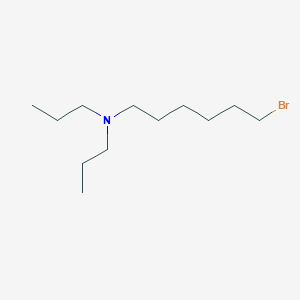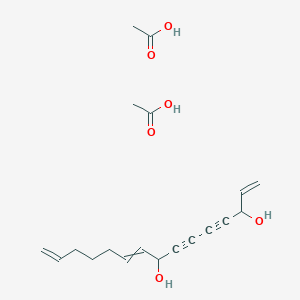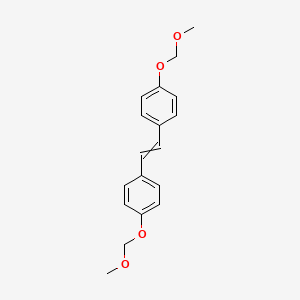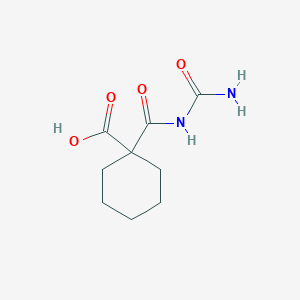![molecular formula C10H18O2S3 B14371153 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol CAS No. 94189-62-5](/img/structure/B14371153.png)
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol is an organic compound with the molecular formula C10H18O2S3. This compound features a unique structure that includes a dithiane ring and an oxan-2-ol moiety, making it an interesting subject for various chemical studies .
Méthodes De Préparation
The synthesis of 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a dithiane derivative with an oxan-2-ol precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Applications De Recherche Scientifique
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol can be compared with other similar compounds such as:
2-(2-Methylsulfanyl-1,3-dithian-2-yl)oxan-2-ol: This compound shares a similar structure but may have different substituents on the dithiane ring.
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-d)pyrimidin-4-ol: This compound has a different core structure but similar functional groups, leading to comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
94189-62-5 |
|---|---|
Formule moléculaire |
C10H18O2S3 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
2-(2-methylsulfanyl-1,3-dithian-2-yl)oxan-2-ol |
InChI |
InChI=1S/C10H18O2S3/c1-13-10(14-7-4-8-15-10)9(11)5-2-3-6-12-9/h11H,2-8H2,1H3 |
Clé InChI |
PBBOAIDSFQQNFI-UHFFFAOYSA-N |
SMILES canonique |
CSC1(SCCCS1)C2(CCCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)


![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
